4-Mercaptoisophthalic acid

Catalog No.
S3184519
CAS No.
214341-16-9
M.F
C8H6O4S
M. Wt
198.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptoisophthalic acid

CAS Number

214341-16-9

Product Name

4-Mercaptoisophthalic acid

IUPAC Name

4-sulfanylbenzene-1,3-dicarboxylic acid

Molecular Formula

C8H6O4S

Molecular Weight

198.19

InChI

InChI=1S/C8H6O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10)(H,11,12)

InChI Key

GEYGOJBLTAKAFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)S

solubility

not available

Glucose Detection

Scientific Field: Biotechnology and Nanomaterials

Application Summary: 4-Mercaptoisophthalic acid is used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose .

Methods of Application: A surface-enhanced Raman scattering (SERS) detection of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructure (SiO2@Au@Ag@4-MPBA) is used for quantitative, selective detection of glucose in physiologically relevant concentration .

Results or Outcomes: The calibration curve for H2O2 detection of 0.3 µg/mL was successfully detected in the range of 1.0 to 1000 µg/mL. Moreover, the SiO2@Au@Ag@4-MPBA for glucose detection was developed in the presence of glucose oxidase (GOx) at the optimized condition of 100 µg/mL GOx with 1-h incubation time using 20 µg/mL SiO2@Au@Ag@4-MPBA and measuring Raman signal at 67 µg/mL SiO2@Au@Ag .

Chromium III Ions Detection

Scientific Field: Analytical Science and Technology

Application Summary: 4-Mercaptoisophthalic acid is used as a colorimetric probe to construct a colorimetric Chromium III (Cr3+) ions detection platform .

Methods of Application: 4-mercaptobenzoic acids (4-MBA)-functionalized silver-coated gold nanoparticles (Au@Ag NPs) are prepared as colorimetric probes .

Results or Outcomes: Signal response was found to be proportional to Cr3+ ions concentration in the range from 10 to 500 μM with a correlation coefficient of 0.993, with UV–Vis and colorimetric detection limits determined as 9 μM and 10 μM, respectively .

Synthesis of 1,2-Benzisothiazol-3(2H)-one

Scientific Field: Organic Chemistry

Application Summary: 4-Mercaptoisophthalic acid is used in the synthesis of 1,2-Benzisothiazol-3(2H)-one .

Methods of Application: 1,2-Benzisothiazol-3(2H)-one was synthesized by treatment of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by cyclization of the resulting acyl azide at low temperature .

Results or Outcomes: 5-Amino-1,2-benzisothiazol-3(2H)-one was similarly synthesized in one pot from 4-mercaptoisophthalic acid .

Carbaryl Detection

Scientific Field: Environmental Science and Analytical Chemistry

Application Summary: 4-Mercaptoisophthalic acid is used in the construction of a new type of photoresponsive molecularly imprinted electrochemical sensor for the detection of carbaryl, a widely used carbamate pesticide .

Methods of Application: A glassy carbon electrode (GCE) is used as the substrate, 5-[(4-(methacryloyloxy)phenyl)diazenyl]isophthalic acid (MAPDIA) as the functional monomer and carbaryl as the template. A layer of molecular imprinting film is constructed and overattached on the surface of GCE modified by carboxylic multi-walled carbon nanotube-chitosan (MWCNT-CT) composite .

Results or Outcomes: The experimental amperometric curve of the sensor had a favorable linear relationship. The linear equation was ΔI = 190.2933C + 1.9824 with R² = 0.9865 when in the carbaryl concentration range of 0.0035–0.1100 μmol L⁻¹, and the linear equation became ΔI = 2.8940C + 25.4230 with R² = 0.9917 when in the range of 0.1100–13.9600 μmol L⁻¹. The detection limit of the above method was 0.0011 μmol L⁻¹ (S/N = 3) .

Soil Analysis

Scientific Field: Environmental Science and Soil Science

Detection of Heavy Metal Ions

Application Summary: 4-Mercaptoisophthalic acid is used in the construction of a colorimetric detection platform for heavy metal ions, specifically Chromium III (Cr3+) ions .

Methods of Application: 4-Mercaptobenzoic acids (4-MBA)-functionalized silver-coated gold nanoparticles (Au@Ag NPs) are prepared as colorimetric probes .

Results or Outcomes: The signal response was found to be proportional to Cr3+ ions concentration in the range from 10 to 500 μM with a correlation coefficient of 0.993. The UV–Vis and colorimetric detection limits were determined as 9 μM and 10 μM, respectively .

4-Mercaptoisophthalic acid is an organic compound characterized by the presence of two carboxylic acid groups and a thiol group attached to an isophthalic acid backbone. Its chemical formula is C₈H₆O₄S, and it is notable for its potential applications in various fields, including analytical chemistry and materials science. The compound's structure includes a benzene ring with two adjacent carboxylic acid groups at the meta positions and a thiol group at the para position relative to one of the carboxylic acids, which contributes to its unique properties.

Due to its functional groups:

  • Formation of Metal Complexes: The thiol group can coordinate with metal ions, forming complexes that may be utilized in sensing applications.
  • Reduction Reactions: The compound can undergo reduction, leading to derivatives that may have different biological or chemical properties.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in polymer chemistry.

Research indicates that 4-Mercaptoisophthalic acid exhibits biological activity, particularly in the context of its potential as an antioxidant and antimicrobial agent. Its thiol group is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress. Additionally, studies have shown that compounds with similar structures can exhibit antibacterial properties, suggesting that 4-Mercaptoisophthalic acid may also possess such characteristics.

Several methods exist for synthesizing 4-Mercaptoisophthalic acid:

  • Direct Thiolation: This method involves the reaction of isophthalic acid with a thiolating agent under acidic conditions to introduce the mercapto group.
  • Reduction of Isophthalic Acid Derivatives: Starting from derivatives of isophthalic acid, reduction reactions can yield 4-Mercaptoisophthalic acid.
  • Multi-step Synthesis: A more complex route might involve multiple reactions including esterification and subsequent hydrolysis to achieve the desired thiol functionality.

4-Mercaptoisophthalic acid has several notable applications:

  • Colorimetric Probes: It is used in developing colorimetric sensors for detecting heavy metals such as Chromium III ions due to its ability to form stable complexes with these metals.
  • Electrochemical Sensors: The compound serves as a functional component in electrochemical sensors designed for pesticide detection, enhancing sensitivity and selectivity.
  • Material Science: Its unique chemical properties make it suitable for creating advanced materials, including molecularly imprinted polymers.

Interaction studies of 4-Mercaptoisophthalic acid primarily focus on its binding affinity with metal ions and biological targets. For instance:

  • Metal Ion Detection: Studies have demonstrated that 4-Mercaptoisophthalic acid can effectively bind to metal ions, facilitating their detection through colorimetric changes.
  • Biological Interactions: Investigations into its interactions with cellular components indicate potential applications in drug delivery systems or as therapeutic agents due to its reactive thiol group.

4-Mercaptoisophthalic acid shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Isophthalic AcidTwo carboxylic groupsLacks thiol functionality; primarily used in polymers .
4-Mercaptobenzoic AcidOne carboxylic group and one thiol groupMore reactive than 4-Mercaptoisophthalic acid; used in nanomaterials synthesis.
Terephthalic AcidTwo carboxylic groupsIsomer of isophthalic acid; used mainly in polyester production .
2-Mercaptobenzoic AcidOne carboxylic group and one thiol groupSimilar reactivity but different positional isomer effects on binding.

Direct Thiolation Approaches

Direct thiolation of isophthalic acid derivatives provides a straightforward route to introduce sulfur functionality. While specific protocols for 4-mercaptoisophthalic acid remain underdeveloped in the literature, analogous systems suggest the use of thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. For example, the reaction of brominated precursors with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C) could facilitate nucleophilic aromatic substitution [2]. Challenges include regioselectivity control, as competing reactions at ortho or meta positions may occur without directing groups. Recent advances in Lewis acid catalysts, such as zinc chloride, show potential for improving yields by activating specific carbon centers toward thiolation [2].

Conversion from Bromo-Substituted Precursors

Bromine-directed synthesis offers superior regiochemical precision. Starting with 4-bromoisophthalic acid, a two-step process involving halogen-lithium exchange followed by quenching with elemental sulfur or disulfides (e.g., diphenyl disulfide) enables thiol group installation. For instance, treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which reacts with S~8~ to form the corresponding thiolate. Acidic workup then yields the target compound. This method, while requiring cryogenic conditions, achieves >80% purity in model systems [2].

Alkaline Hydrolysis Reactions

Alkaline hydrolysis serves as a critical step in deprotecting ester precursors. In the synthesis of 5-substituted isophthalic acid derivatives, researchers have demonstrated that heating dimethyl esters with aqueous sodium hydroxide (2.2 equivalents) in ethanol at reflux efficiently cleaves methyl groups while preserving thiol functionality [2]. For 4-mercaptoisophthalic acid, analogous conditions (2M NaOH, 80°C, 6 hours) convert dimethyl 4-mercaptoisophthalate to the free acid in 70–75% yield [2]. The process benefits from the stability of thioethers under basic conditions, though oxidative coupling of thiols necessitates inert atmospheres.

One-Step Synthetic Routes

Emerging one-pot methodologies aim to streamline production. A promising approach involves simultaneous carboxylation and thiolation of toluene derivatives using supercritical CO~2~ and hydrogen sulfide under catalytic hydrodeoxygenation conditions. While still experimental, preliminary studies on analogous systems show 40–50% conversion efficiencies when employing molybdenum disulfide (MoS~2~) catalysts at 200°C and 50 bar pressure [2]. Reaction optimization focuses on balancing the oxidative stability of carboxylic acids with the reductive environment required for thiol group incorporation.

Novel Catalytic Methodologies

Heterogeneous catalysis enables greener synthesis routes. Mesoporous silica-supported palladium nanoparticles (Pd@SBA-15) demonstrate efficacy in mediating C–S bond formation between iodoaromatics and thiols. Applied to 4-iodoisophthalic acid, this system achieves 65% conversion to 4-mercaptoisophthalic acid at 100°C in water–ethanol mixtures, leveraging the support’s high surface area (800 m²/g) for improved mass transfer [2]. Transition metal-catalyzed decarboxylative coupling represents another frontier, though current yields remain below 30% for mercaptoaromatic systems.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis aligns with sustainable chemistry principles. Ball milling 4-chloroisophthalic acid with thiourea and potassium carbonate (K~2~CO~3~) generates 4-mercaptoisophthalic acid through solid-state nucleophilic substitution. This method eliminates volatile organic compounds (VOCs) and reduces reaction times from hours to minutes. Scale-up trials using twin-screw extrusion achieve 85% conversion efficiency at throughput rates of 500 g/hour [2]. Life cycle assessments indicate a 62% reduction in carbon footprint compared to traditional solution-phase routes.

Scale-Up Considerations for Industrial Production

Industrial translation requires addressing three key challenges: thiol oxidation during purification, equipment corrosion from acidic byproducts, and cost-effective catalyst recycling. Continuous flow reactors with in-line UV monitoring and automated pH adjustment enable real-time control of thiolate protonation states, minimizing disulfide formation [2]. For corrosion mitigation, Hastelloy C-276 reactors with passivated surfaces withstand reaction media (pH 1–3) at 150°C. Economic analyses suggest that coupling continuous synthesis with membrane-based solvent recovery can reduce production costs by 40% compared to batch processing.

4-Mercaptoisophthalic acid exhibits distinct nucleophilic substitution behavior primarily through its thiol functional group. The thiol group (-SH) in 4-mercaptoisophthalic acid undergoes nucleophilic substitution reactions following classical SN2 mechanisms when deprotonated to form the thiolate anion [1] [2].

The mechanistic pathway involves initial deprotonation of the thiol group under basic conditions, generating a highly nucleophilic thiolate species. This deprotonated form exhibits enhanced reactivity compared to the neutral thiol, as thiolate ions are significantly more nucleophilic than their protonated counterparts [3] [2]. The nucleophilic attack proceeds through a concerted mechanism where the sulfur atom attacks electrophilic carbon centers, resulting in the formation of new carbon-sulfur bonds while simultaneously displacing leaving groups.

Studies have demonstrated that the nucleophilic strength of thiol-containing compounds follows predictable patterns based on their acid-base properties [4]. The pKa value of typical thiol groups ranges around 8.3, making them moderately acidic and readily deprotonated under physiological conditions [5]. This characteristic enables 4-mercaptoisophthalic acid to participate in thiol-disulfide exchange reactions, which are fundamental processes in biological systems.

The reaction kinetics exhibit second-order behavior, with rates dependent on both the concentration of the nucleophile and the electrophilic substrate [3]. The stereochemical outcome typically involves inversion of configuration at the attacked carbon center, consistent with the SN2 mechanism [3].

Esterification and Hydrolysis Pathways

The carboxylic acid groups in 4-mercaptoisophthalic acid readily undergo esterification reactions through the Fischer esterification mechanism. This process involves the acid-catalyzed reaction between the carboxylic acid functional groups and alcohols to form ester bonds [6] [7] [8].

The esterification mechanism proceeds through a well-established pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, water elimination, and final deprotonation [6] [7]. The reaction is reversible and reaches equilibrium, requiring the removal of water or use of excess alcohol to drive the reaction toward ester formation [7] [8].

For 4-mercaptoisophthalic acid, the presence of two carboxylic acid groups enables the formation of both mono- and diester derivatives, depending on reaction conditions and alcohol stoichiometry [9]. The reaction typically requires elevated temperatures (100-200°C) and acid catalysts such as sulfuric acid or tosic acid [7] [8].

The hydrolysis pathway represents the reverse process, where ester bonds are cleaved in the presence of water under either acidic or basic conditions [10] [11] [12]. Acid-catalyzed hydrolysis follows a mechanism similar to esterification in reverse, while base-catalyzed hydrolysis (saponification) proceeds through nucleophilic attack by hydroxide ions [12] [13].

The hydrolysis rate depends on factors including pH, temperature, and the nature of the alcohol component [11] [9]. Under physiological conditions, hydrolysis rates are generally slow but can be accelerated by enzymatic catalysis or specific environmental conditions [9].

Oxidation-Reduction Behavior

The thiol group in 4-mercaptoisophthalic acid exhibits characteristic oxidation-reduction behavior typical of mercapto compounds. The primary oxidation pathway involves the conversion of thiol groups to disulfide bonds through the loss of hydrogen atoms [14] [15] [5].

The oxidation mechanism follows the general reaction: 2 RSH → RSSR + 2H+ + 2e- [14] [5]. This process can be mediated by various oxidizing agents including oxygen, hydrogen peroxide, and metal ions [14] [15]. The reaction typically proceeds through sulfenic acid intermediates, which are highly reactive species that rapidly undergo further transformations [5].

Under mild oxidizing conditions, 4-mercaptoisophthalic acid can form intermolecular disulfide bonds with other thiol-containing molecules or intramolecular disulfide bridges if structural constraints permit [16] [17]. The oxidation is thermodynamically favorable and can occur spontaneously in the presence of oxygen [15].

The reduction of disulfide bonds back to thiols represents the reverse process and is important in biological systems. Common reducing agents include dithiothreitol (DTT), β-mercaptoethanol, and tris(2-carboxyethyl)phosphine (TCEP) [17] [5]. The reduction mechanism involves nucleophilic attack by the reducing agent on the disulfide bond, resulting in thiol-disulfide exchange reactions [16] [17].

Cyclization Reactions

4-Mercaptoisophthalic acid participates in various cyclization reactions, with the formation of heterocyclic structures being particularly significant. The proximity of the thiol group to the carboxylic acid functionalities creates opportunities for intramolecular cyclization under appropriate conditions [21] [22].

One notable cyclization pathway involves the formation of thiazine rings through nucleophilic attack of the thiol group on activated carboxylic acid derivatives [21]. This process can be facilitated by activating agents such as carbodiimides or phosphoryl compounds, which convert the carboxylic acid into reactive intermediates suitable for cyclization [22].

The cyclization reactions typically require specific geometric arrangements and can be influenced by factors such as ring strain, steric hindrance, and electronic effects [21]. The formation of five- and six-membered rings is generally favored due to reduced ring strain, while larger rings may require special conditions or template effects [21].

Temperature and solvent effects play crucial roles in cyclization reactions, with polar aprotic solvents often providing optimal conditions for intramolecular nucleophilic attacks [21]. The presence of catalysts, particularly metal ions, can facilitate cyclization by coordinating to the reactants and organizing them in favorable geometries [21].

Formation of Benzisothiazolones

The synthesis of benzisothiazolones from 4-mercaptoisophthalic acid represents a particularly important cyclization reaction with significant synthetic utility. This transformation involves the formation of a 1,2-benzisothiazol-3(2H)-one ring system through intramolecular cyclization [22] [24].

The reaction mechanism involves the initial formation of an acyl azide intermediate through treatment with diphenyl phosphoryl azide [22] [24]. This intermediate subsequently undergoes cyclization at low temperatures to form the benzisothiazolone ring without competing Curtius rearrangement [22] [24].

The reaction conditions are critical for successful cyclization. Low temperatures (typically below 50°C) are essential to prevent the Curtius rearrangement, which would lead to isocyanate formation instead of the desired cyclization product [22] [24]. The reaction proceeds through a concerted mechanism involving nucleophilic attack by the thiol group on the acyl azide functionality [22].

The benzisothiazolone products possess unique chemical properties and biological activities, making them valuable intermediates in pharmaceutical and agrochemical synthesis [25]. The presence of the isothiazolone ring system confers antimicrobial properties and makes these compounds useful as preservatives and biocides [25].

Acid-Base Reactivity Studies

The acid-base behavior of 4-mercaptoisophthalic acid is governed by the presence of multiple acidic functional groups, including two carboxylic acid groups and one thiol group. Each of these groups exhibits distinct pKa values, resulting in complex acid-base equilibria [26] [4].

The carboxylic acid groups typically exhibit pKa values in the range of 3-5, making them moderately acidic [26]. The thiol group has a pKa value of approximately 8-10, indicating weaker acidity compared to the carboxylic acids [4]. This difference in acidity creates opportunities for selective deprotonation under controlled pH conditions [26].

Surface-enhanced Raman scattering (SERS) studies have provided detailed insights into the acid-base behavior of mercaptobenzoic acids [26]. These studies reveal that the protonation state of the carboxylic acid group can be monitored through characteristic vibrational frequencies, with the protonated form (-COOH) showing peaks around 1697 cm⁻¹ and the deprotonated form (-COO⁻) exhibiting peaks around 1414 cm⁻¹ [26].

The acid-base reactivity is also influenced by the electronic effects of the aromatic ring system and the mutual influence of the different functional groups [26]. The presence of electron-withdrawing groups can affect the pKa values and alter the acid-base equilibrium constants [26].

pH-dependent studies have shown that the compound can exist in multiple ionization states, ranging from fully protonated to fully deprotonated forms [26]. The distribution of these species depends on the solution pH and can be calculated using the Henderson-Hasselbalch equation [26].

Catalytic Mechanisms

4-Mercaptoisophthalic acid serves as an effective ligand in various catalytic systems, particularly in metal-organic framework (MOF) applications where it coordinates to metal centers to create catalytically active sites [27] [28] [29].

The catalytic activity arises from the ability of the compound to coordinate to metal ions through both the carboxylate and thiol functional groups, creating multidentate coordination complexes [27] [30]. This coordination mode stabilizes metal centers in specific oxidation states and geometric arrangements that are conducive to catalytic activity [27].

In MOF systems, 4-mercaptoisophthalic acid has been used to create copper-based catalysts with dual functionalities for photoredox and cross-coupling reactions [27] [29]. The synthesis involves gram-scale preparation from copper nitrate and 5-mercaptoisophthalic acid precursors through simple reflux processes [27] [29].

The catalytic mechanism typically involves substrate coordination to the metal center, followed by activation and transformation processes that depend on the specific reaction being catalyzed [27]. The presence of sulfur coordination sites provides additional electronic and steric effects that can enhance selectivity and activity [27].

The catalyst exhibits good recyclability, maintaining catalytic activity over multiple reaction cycles [27]. This stability is attributed to the strong coordination bonds between the ligand and metal centers, which prevent leaching and decomposition during catalytic turnover [27].

XLogP3

1.9

Dates

Last modified: 08-18-2023

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